molecular formula C6H4N4O2 B14144178 5-Hydroxypyridine-3-carbonyl azide CAS No. 112193-40-5

5-Hydroxypyridine-3-carbonyl azide

Cat. No.: B14144178
CAS No.: 112193-40-5
M. Wt: 164.12 g/mol
InChI Key: MYYMQXJRABNCIG-UHFFFAOYSA-N
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Description

5-Hydroxypyridine-3-carbonyl azide is an organic compound that belongs to the class of azides Azides are known for their high reactivity and are often used in various chemical reactions, including cycloadditions and substitutions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Hydroxypyridine-3-carbonyl azide typically involves the reaction of 5-hydroxypyridine-3-carboxylic acid with a suitable azidating agent. One common method is the use of sodium azide (NaN₃) in the presence of a dehydrating agent such as thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃). The reaction is usually carried out in an inert solvent like dichloromethane (CH₂Cl₂) at low temperatures to prevent decomposition of the azide .

Industrial Production Methods

This would include optimizing reaction conditions to ensure safety and efficiency, given the potentially explosive nature of azides .

Chemical Reactions Analysis

Types of Reactions

5-Hydroxypyridine-3-carbonyl azide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

    Substitution: Formation of substituted pyridine derivatives.

    Reduction: Formation of 5-hydroxypyridine-3-carbonyl amine.

    Cycloaddition: Formation of 1,2,3-triazoles.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 5-Hydroxypyridine-3-carbonyl azide primarily involves its reactivity as an azide. The azide group can undergo nucleophilic substitution, reduction, and cycloaddition reactions, leading to the formation of various products. These reactions often involve the formation of highly reactive intermediates, such as nitrenes, which can further react with other molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Hydroxypyridine-3-carbonyl azide is unique due to its specific structure, which combines the reactivity of the azide group with the functional properties of the pyridine ring. This makes it particularly useful in the synthesis of heterocyclic compounds and functionalized materials .

Properties

CAS No.

112193-40-5

Molecular Formula

C6H4N4O2

Molecular Weight

164.12 g/mol

IUPAC Name

5-hydroxypyridine-3-carbonyl azide

InChI

InChI=1S/C6H4N4O2/c7-10-9-6(12)4-1-5(11)3-8-2-4/h1-3,11H

InChI Key

MYYMQXJRABNCIG-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=NC=C1O)C(=O)N=[N+]=[N-]

Origin of Product

United States

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